[1-(2-Bromophenyl)ethyl](propyl)amine
Overview
Description
1-(2-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the second position and the ethylamine chain is extended with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the following steps:
Bromination of Phenethylamine: The starting material, phenethylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the second position of the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with propylamine under basic conditions to form the final product, 1-(2-Bromophenyl)ethylamine.
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(2-Bromophenyl)ethylamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, affecting the amine group or the phenyl ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amines, ethers, or thiols.
Oxidation and Reduction: Products include oxidized or reduced forms of the amine or phenyl ring.
Coupling Reactions: Products are typically biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 1-(2-Bromophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or a substrate in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding.
Drug Development: It serves as a scaffold for the development of new pharmaceuticals.
Medicine:
Pharmacological Research: 1-(2-Bromophenyl)ethylamine is investigated for its potential therapeutic effects and mechanisms of action.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It may be explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phenethylamine: The parent compound without the bromine and propyl substitutions.
2-Bromo-Phenethylamine: Similar structure but without the propyl group.
N-Propyl-Phenethylamine: Similar structure but without the bromine atom.
Uniqueness:
Substitution Pattern: The presence of both the bromine atom and the propyl group makes 1-(2-Bromophenyl)ethylamine unique in its chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-8-13-9(2)10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTQICLZELKBIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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